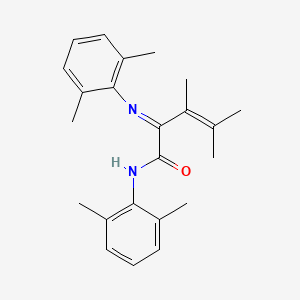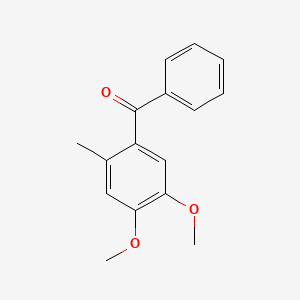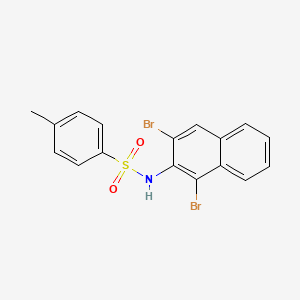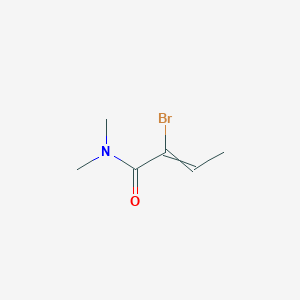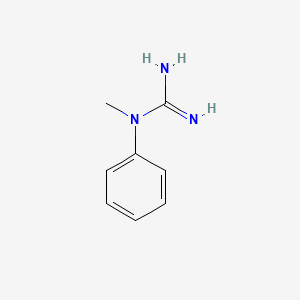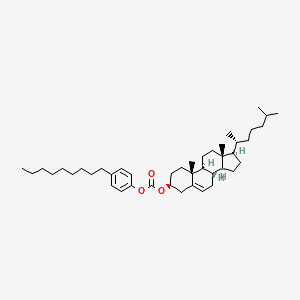![molecular formula C31H29N3 B13811541 9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[9-[(4-DIMETHYLAMINOPHENYL)METHYLIDENE]FLUOREN-2-YL]IMINOMETHYL]-N,N-DIMETHYL-ANILINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[9-[(4-DIMETHYLAMINOPHENYL)METHYLIDENE]FLUOREN-2-YL]IMINOMETHYL]-N,N-DIMETHYL-ANILINE typically involves a multi-step process. One common method includes the condensation of 4-dimethylaminobenzaldehyde with 2-amino-9-fluorenone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the imine linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[9-[(4-DIMETHYLAMINOPHENYL)METHYLIDENE]FLUOREN-2-YL]IMINOMETHYL]-N,N-DIMETHYL-ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives, such as halogenated or nitrated compounds, as well as reduced amines and oxidized quinones.
Wissenschaftliche Forschungsanwendungen
4-[[9-[(4-DIMETHYLAMINOPHENYL)METHYLIDENE]FLUOREN-2-YL]IMINOMETHYL]-N,N-DIMETHYL-ANILINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 4-[[9-[(4-DIMETHYLAMINOPHENYL)METHYLIDENE]FLUOREN-2-YL]IMINOMETHYL]-N,N-DIMETHYL-ANILINE involves its interaction with various molecular targets. The compound’s structure allows it to participate in electron transfer processes, making it a potential candidate for use in electronic and photonic devices. Additionally, its ability to form stable complexes with metal ions is of interest in coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lumefantrine: A fluorene derivative used as an anti-malarial drug.
Fluorene: The parent compound, a polycyclic aromatic hydrocarbon.
4-Dimethylaminobenzaldehyde: A key intermediate in the synthesis of the target compound.
Uniqueness
4-[[9-[(4-DIMETHYLAMINOPHENYL)METHYLIDENE]FLUOREN-2-YL]IMINOMETHYL]-N,N-DIMETHYL-ANILINE is unique due to its combination of a fluorene core and a dimethylaminophenyl group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring both stability and reactivity, such as in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C31H29N3 |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
4-[[2-[[4-(dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H29N3/c1-33(2)25-14-9-22(10-15-25)19-30-28-8-6-5-7-27(28)29-18-13-24(20-31(29)30)32-21-23-11-16-26(17-12-23)34(3)4/h5-21H,1-4H3 |
InChI-Schlüssel |
MRDRCYQHHJZNJG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)N=CC5=CC=C(C=C5)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
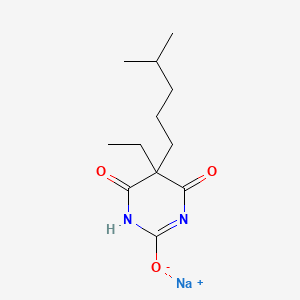
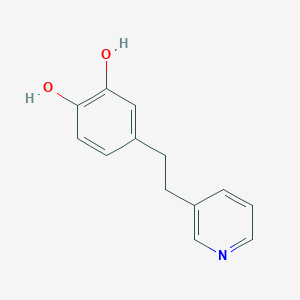
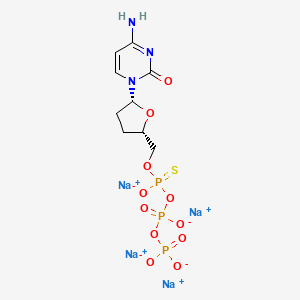
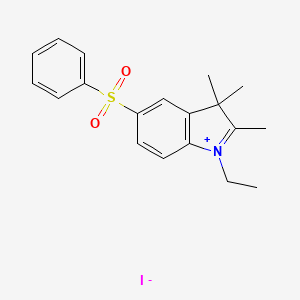
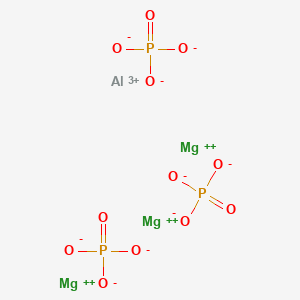
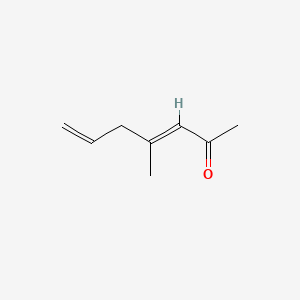
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
